molecular formula C14H10ClNO B3164029 3-Benzyl-5-chlorobenzoisoxazole CAS No. 887573-14-0

3-Benzyl-5-chlorobenzoisoxazole

Cat. No.: B3164029
CAS No.: 887573-14-0
M. Wt: 243.69 g/mol
InChI Key: IHWWJTCVCNXVSR-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzisoxazole Scaffolds in Heterocyclic Chemistry

Benzisoxazoles are aromatic organic compounds featuring a benzene (B151609) ring fused to an isoxazole (B147169) ring. herzpharmaceuticals.com While the parent compound, 1,2-benzisoxazole (B1199462), has limited direct applications, its derivatives are of considerable importance in medicinal chemistry. herzpharmaceuticals.com The benzisoxazole scaffold is considered a "privileged structure," as it can bind to a variety of biological targets with high affinity, making it a valuable template in drug discovery. scbt.combldpharm.comnih.gov This has led to the development of numerous benzisoxazole-containing compounds with a wide range of pharmacological activities.

The significance of this scaffold is underscored by its presence in several clinically used drugs. For instance, some atypical antipsychotics and the anticonvulsant zonisamide (B549257) incorporate the benzisoxazole core structure. herzpharmaceuticals.combldpharm.com The versatility of the benzisoxazole framework has driven extensive research into its derivatives, establishing it as a cornerstone in the field of heterocyclic chemistry. scbt.com

Structural Features and Core Benzisoxazole System Overview

The core of a benzisoxazole consists of a bicyclic system where a benzene ring is fused to an isoxazole ring. The molecular formula for the parent 1,2-benzisoxazole is C₇H₅NO. herzpharmaceuticals.com Its aromatic nature contributes to its relative stability. herzpharmaceuticals.com The fusion of the benzene and isoxazole rings creates a planar structure with a unique distribution of electrons, which is crucial for its interaction with biological macromolecules. The nitrogen and oxygen atoms in the isoxazole ring are key features, providing sites for hydrogen bonding and other non-covalent interactions. The relatively weak N-O bond is a characteristic feature that can be cleaved under certain basic conditions. herzpharmaceuticals.com

Importance of Functionalized Benzisoxazoles in Advanced Organic Synthesis

Functionalized benzisoxazoles are pivotal building blocks in modern organic synthesis due to their wide-ranging applications, particularly in the pharmaceutical industry. scbt.com The ability to introduce various substituents onto the benzisoxazole core allows for the fine-tuning of its chemical and physical properties. This modularity is essential for creating libraries of compounds for high-throughput screening in drug discovery programs. scbt.comnih.gov

Several synthetic strategies have been developed to access functionalized benzisoxazoles. These methods often involve the construction of the isoxazole ring onto a pre-existing benzene derivative or the formation of the benzene ring from a substituted isoxazole. chemicalbook.com Common approaches include the cyclization of ortho-substituted aryl oximes and [3+2] cycloaddition reactions involving arynes and nitrile oxides. chemicalbook.comnih.gov The development of efficient and regioselective synthetic routes to these compounds remains an active area of research, enabling the synthesis of complex molecules for various scientific investigations. nih.gov

Specific Research Focus: 3-Benzyl-5-chlorobenzoisoxazole as a Representative Substituted Benzisoxazole for Chemical Investigation

This compound serves as an excellent case study for a substituted benzisoxazole. This compound incorporates a benzyl (B1604629) group at the 3-position and a chlorine atom at the 5-position of the benzisoxazole scaffold. These substitutions are expected to significantly influence its chemical properties and reactivity compared to the unsubstituted parent ring system.

Physicochemical Properties: Based on available data from chemical suppliers, this compound is a light yellow powder with a melting point in the range of 97-101°C.

PropertyValue
Molecular Formula C₁₄H₁₀ClNO
Molecular Weight 243.69 g/mol
Appearance Light yellow powder
Melting Point 97-101°C
CAS Number 887573-14-0

Synthesis: While specific literature detailing the synthesis of this compound is not readily available, its structure suggests a plausible synthetic route based on established methods for preparing 3-substituted benzisoxazoles. One common method involves the reaction of a 2-hydroxybenzonitrile (B42573) derivative with a suitable benzyl halide. nih.gov In this case, the synthesis would likely start from 5-chloro-2-hydroxybenzonitrile (B85134) and benzyl bromide.

Another potential synthetic pathway is the cyclization of an appropriately substituted ketimine. A divergent synthesis from an ortho-hydroxyaryl N-H ketimine could yield the 3-substituted benzisoxazole under anhydrous conditions. nih.gov

Spectroscopic Analysis: Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for the unambiguous identification and characterization of this compound. Although specific published spectra for this compound are scarce, one can predict the expected signals based on its structure.

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on both the benzisoxazole ring system and the benzyl group, as well as a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons.

¹³C NMR: The carbon spectrum would display distinct signals for all 14 carbon atoms in the molecule, including the carbons of the benzisoxazole core, the benzyl group, and the carbon attached to the chlorine atom.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (243.69 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

The study of this compound and its derivatives provides valuable insights into the structure-property relationships of functionalized benzisoxazoles, contributing to the broader understanding of this important class of heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-5-chloro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-11-6-7-14-12(9-11)13(16-17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWWJTCVCNXVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654377
Record name 3-Benzyl-5-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887573-14-0
Record name 3-Benzyl-5-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 3 Benzyl 5 Chlorobenzoisoxazole Analogues

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzisoxazole Core

The benzisoxazole ring, an aromatic heterocyclic system, can undergo both electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is largely dictated by the nature of the substituents already present on the ring. Electron-donating groups generally facilitate electrophilic substitution by increasing the nucleophilicity of the ring, while electron-withdrawing groups favor nucleophilic substitution by making the ring more electrophilic. youtube.comlibretexts.org

Reactivity of the Chloro Substituent at the C-5 Position

The chlorine atom at the C-5 position of the benzisoxazole ring is a key site for nucleophilic aromatic substitution. Due to the electron-withdrawing nature of the isoxazole (B147169) ring and the chloro substituent, the benzene (B151609) ring is activated towards attack by nucleophiles. This allows for the displacement of the chloride ion by various nucleophiles, a common strategy in the synthesis of new benzisoxazole derivatives. For instance, the reaction of 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide (B78521) proceeds readily at room temperature to yield 2,4,6-trinitrophenol, illustrating the activating effect of electron-withdrawing groups in nucleophilic aromatic substitution. libretexts.org

The position of the electron-withdrawing group is crucial; ortho and para positions relative to the leaving group allow for resonance stabilization of the negatively charged intermediate (a Meisenheimer complex), whereas a meta substituent does not provide this stabilization. libretexts.org In the case of 3-benzyl-5-chlorobenzoisoxazole, the isoxazole ring itself acts as an electron-withdrawing group, activating the C-5 position for nucleophilic attack.

ReagentProductReaction TypeReference
Aqueous NaOH2,4,6-trinitrophenolNucleophilic Aromatic Substitution libretexts.org

Transformations Involving the Benzyl (B1604629) Group at C-3

The benzyl group at the C-3 position can undergo various transformations. For example, the benzyl group in certain heterocyclic compounds can be removed under hydrogenation conditions. vanderbilt.edu Oxidation of the benzyl group can also occur. For instance, benzyl alcohol can be slowly oxidized to benzaldehyde (B42025) and then to benzoic acid when exposed to air. mdpi.com While specific examples for this compound are not detailed in the provided results, the reactivity of the benzyl group in similar chemical environments suggests that it can be a site for functional group interconversion.

Reductive Cleavage and Hydrogenation Processes of the Benzisoxazole N-O Bond

The N-O bond in the isoxazole ring is susceptible to reductive cleavage. This reaction breaks open the heterocyclic ring and can lead to a variety of products depending on the reducing agent and reaction conditions. This process is a known metabolic pathway for some benzisoxazole-containing drugs, such as paliperidone, where benzisoxazole scission is one of the identified metabolic routes. taylorandfrancis.com Hydrogenation is a common method for achieving this cleavage. For example, the benzyl group in 1-(4-benzoyloxyphenyl)-5-(4-hydroxyphenyl)-3-phenyl-6-oxoverdazyl was removed under hydrogenation conditions in the presence of 10% Pd/C. vanderbilt.edu This suggests that similar conditions could lead to both debenzylation and N-O bond cleavage in this compound.

Oxidative Transformations of Benzisoxazole Derivatives

Cycloaddition Reactions Involving Benzisoxazole Moieties

Benzisoxazole derivatives can participate in cycloaddition reactions. One notable example involves the reaction of in situ generated nitrile oxides with arynes. For instance, an oxadisilole-fused benzyne (B1209423) can react with a nitrile oxide to form an oxadisilole-fused 3-aryl benzisoxazole. chim.it This highlights the potential of the benzisoxazole system to be constructed via cycloaddition pathways. Furthermore, the resulting fused benzisoxazole can act as a precursor to other derivatives by trapping with various 1,3-dienes. chim.it

Substituted benzyl azides are also known to undergo 1,3-dipolar cycloaddition reactions with acetylenic compounds to form triazoles. mdpi.com While this does not directly involve the benzisoxazole ring, it demonstrates a common reaction type for the benzyl group that could potentially be applied to functionalized this compound.

Rearrangement Reactions and Valence Isomerizations

Rearrangement reactions and valence isomerizations are known for some heterocyclic systems, although specific examples for this compound are not explicitly detailed in the provided search results. It is known that the formation of a benzyne intermediate in nucleophilic aromatic substitution can lead to rearranged products. masterorganicchemistry.com For instance, the reaction of p-chlorotoluene with a strong base can lead to a mixture of para and meta substitution products through a benzyne intermediate. masterorganicchemistry.com This type of rearrangement is a possibility in reactions involving the benzisoxazole core under specific conditions.

Photochemical Rearrangements of Chloro-Substituted Benzisoxazoles and Reactive Intermediates

The photochemistry of benzisoxazoles, including their chloro-substituted derivatives, is a field rich with complex rearrangements and the formation of highly reactive intermediates. nih.gov The irradiation of these compounds with UV light can induce the cleavage of the weak N-O bond, leading to a cascade of reactions that result in various structural isomers. nih.gov

Research on the photochemistry of matrix-isolated 3-chloro-1,2-benzisoxazole (B94866) has provided significant insights into the reactive intermediates formed upon UV irradiation. iku.edu.tr The primary photochemical event is the homolysis of the O-N bond, which generates a biradical species. nih.gov This initial step is followed by a series of rearrangements that can lead to the formation of several key intermediates, including acyl azirines, ketenimines, and nitrile ylides. nih.gov

A notable study on 3-chloro-1,2-benzisoxazole identified the 2-cyanophenoxyl radical as a major reactive intermediate. iku.edu.tr This was generated and characterized using low-temperature matrix isolation techniques. The formation of this radical highlights a key transformation pathway for chloro-substituted benzisoxazoles under photochemical conditions.

The general photochemical isomerization of isoxazoles to oxazoles proceeds via the formation of an acyl azirine intermediate. nih.gov This process is highly atom-efficient and has been the subject of renewed interest for its synthetic potential. nih.gov While much of the research has focused on isoxazoles in general, the principles are applicable to the benzisoxazole system.

Table 1: Reactive Intermediates in the Photochemistry of Chloro-Substituted Benzisoxazoles

PrecursorIrradiation ConditionsKey Reactive IntermediatesFinal Products (Examples)Reference
3-Chloro-1,2-benzisoxazoleUV Irradiation (in matrix)2-Cyanophenoxyl radical, Acyl azirineNot specified iku.edu.tr
Trisubstituted isoxazolesUV light (200–330 nm) in flow reactorAcyl azirine, Ketenimines, Nitrile ylidesPyrazoles, Oxazoles nih.gov

It is important to note that the specific substitution pattern on the benzisoxazole ring can significantly influence the reaction pathways and the stability of the intermediates formed. The presence of a chloro-substituent, as in this compound, can affect the electronic properties of the molecule and thus direct the course of the photochemical rearrangement.

Functional Group Interconversions on the Benzisoxazole Scaffold

The benzisoxazole scaffold allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. chim.it These transformations can be broadly categorized into reactions that modify substituents on the benzene ring and those that alter the group at the 3-position.

One of the most common strategies for synthesizing substituted benzisoxazoles is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.gov This method is highly versatile and allows for the introduction of a wide array of functional groups at the 3-position of the benzisoxazole core. nih.gov The reaction proceeds under mild conditions and tolerates various functional groups on both the aryne precursor and the hydroxymoyl chloride (nitrile oxide precursor). nih.gov

For instance, the reaction of an o-(trimethylsilyl)aryl triflate (an aryne precursor) with a chlorooxime in the presence of a fluoride (B91410) source can generate a functionalized benzisoxazole in good yield. nih.gov This approach provides a direct route to compounds that would be challenging to synthesize using traditional methods.

Furthermore, transformations of a group at the 3-position are also feasible. For example, if a 3-(bromomethyl)-1,2-benzisoxazole (B15218) is synthesized, it can serve as a precursor for various derivatives through nucleophilic substitution reactions. researchgate.net This has been demonstrated in the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. researchgate.net

Table 2: Examples of Functional Group Interconversions on the Benzisoxazole Scaffold

Starting MaterialReagents and ConditionsProductReaction TypeReference
o-(trimethylsilyl)aryl triflates and chlorooximesFluoride source (e.g., CsF or TBAF)3-Substituted benzisoxazoles[3+2] Cycloaddition nih.gov
3-(2-hydroxyphenyl)-isoxazole derivative and allyl dibromidesLDA3-Cycloalkene-fused benzisoxazolesTandem alkylation-cyclization chim.it
3-(Bromomethyl)-1,2-benzisoxazoleSodium bisulfite, then chlorination and amination3-(Sulfamoylmethyl)-1,2-benzisoxazole derivativesNucleophilic substitution researchgate.net

Spectroscopic and Advanced Structural Elucidation Methodologies for 3 Benzyl 5 Chlorobenzoisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 3-Benzyl-5-chlorobenzoisoxazole is predicted to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the substituted benzoisoxazole ring system. The aromatic region would show signals for the seven protons on the two benzene (B151609) rings, while the aliphatic region would contain a characteristic signal for the methylene (B1212753) (-CH₂-) bridge.

The protons of the monosubstituted benzyl ring are expected to appear as a multiplet in the range of δ 7.20-7.40 ppm. The three protons on the chlorinated benzisoxazole ring system would present as distinct signals due to their unique electronic environments. Specifically, the proton at position 4 (H-4) would likely appear as a doublet, coupled to the proton at position 6 (H-6). The proton at position 7 (H-7) would also be a doublet, coupled to H-6. The H-6 proton would, in turn, appear as a doublet of doublets. The benzylic methylene protons are expected to produce a singlet at approximately δ 4.2-4.5 ppm, a typical region for protons adjacent to both an aromatic ring and a heteroaromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Benzylic CH₂ 4.2 - 4.5 Singlet (s)
Phenyl H-2', H-6' 7.20 - 7.40 Multiplet (m)
Phenyl H-3', H-4', H-5' 7.20 - 7.40 Multiplet (m)
Benzoisoxazole H-4 7.6 - 7.8 Doublet (d)
Benzoisoxazole H-6 7.4 - 7.6 Doublet of Doublets (dd)

Note: Predicted values are based on standard chemical shift ranges for similar structural motifs.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, a total of 14 distinct carbon signals are anticipated, although some signals of the phenyl ring may overlap.

The spectrum would be characterized by signals for the benzylic methylene carbon, the carbons of the phenyl ring, and the carbons of the benzoisoxazole core. The benzylic carbon signal is predicted to appear in the aliphatic region around δ 35-40 ppm. The carbons of the phenyl ring will resonate in the aromatic region (δ 125-140 ppm). The carbons of the benzoisoxazole ring will also appear in the aromatic and heteroaromatic region, with the carbon bearing the chlorine atom (C-5) and the quaternary carbons (C-3, C-3a, C-7a) showing distinct chemical shifts. The C-3 carbon, being part of the isoxazole (B147169) ring and attached to the benzyl group, is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Benzylic CH₂ 35 - 40
Phenyl C-1' ~135
Phenyl C-2', C-6' ~129
Phenyl C-3', C-5' ~128
Phenyl C-4' ~127
Benzoisoxazole C-3 160 - 165
Benzoisoxazole C-3a 118 - 122
Benzoisoxazole C-4 120 - 125
Benzoisoxazole C-5 130 - 135
Benzoisoxazole C-6 125 - 130
Benzoisoxazole C-7 110 - 115

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. organicchemistrydata.org

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the benzoisoxazole ring (H-4 with H-6, and H-6 with H-7), as well as correlations among the protons of the benzyl group's phenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). epfl.ch It allows for the direct assignment of carbon signals for all protonated carbons by linking the known ¹H chemical shifts to their corresponding ¹³C partners. For instance, the signal for the benzylic methylene protons would show a cross-peak with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two to four bonds). sdsu.eduepfl.ch HMBC is critical for identifying the connectivity around quaternary (non-protonated) carbons. Key HMBC correlations would include a cross-peak from the benzylic methylene protons to the C-3 carbon of the isoxazole ring and to the C-1' carbon of the phenyl ring, confirming the link between the benzyl group and the benzoisoxazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For this compound, NOESY could show correlations between the benzylic methylene protons and the H-2'/H-6' protons of the phenyl ring, as well as potential correlations to the H-4 proton of the benzoisoxazole ring, providing information about the preferred conformation of the benzyl group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov The calculated exact mass for the protonated molecule of this compound ([M+H]⁺, C₁₄H₁₁ClNO⁺) is 244.0529. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition. rsc.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govwindows.net It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.gov For this compound, ESI-MS would be ideal for confirming the molecular weight via the molecular ion. Tandem MS (MS/MS) experiments on the isolated molecular ion could then be used to induce fragmentation and gain further structural insights. A characteristic fragmentation would be the cleavage of the benzylic bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 and a 5-chlorobenzoisoxazole fragment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. scispace.com Given its predicted boiling point, this compound should be amenable to GC-MS analysis. chemicalbook.comnih.gov The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide a mass spectrum for the eluted compound. The electron ionization (EI) typically used in GC-MS is a higher-energy technique that results in extensive fragmentation, producing a characteristic "fingerprint" mass spectrum that can be used for identification.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
5-chlorobenzoisoxazole

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different bonds. For this compound, the IR spectrum provides key diagnostic peaks that confirm the presence of its core structural features: the benzoisoxazole ring, the benzyl substituent, and the chloro group.

The analysis of functionally substituted 1,2-benzisoxazoles and related heterocyclic systems provides a basis for assigning the expected absorption bands for this compound. researchgate.net The key expected spectral regions and their corresponding vibrational modes are outlined below:

Aromatic C-H Stretching: The presence of both the benzene ring of the benzoisoxazole system and the phenyl group of the benzyl substituent would give rise to absorption bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (-CH₂-) bridge of the benzyl group is expected to show characteristic symmetric and asymmetric stretching vibrations typically observed between 2950 and 2850 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the isoxazole ring and the C=C bonds of the aromatic rings are anticipated to produce a series of sharp to medium intensity bands in the 1650-1450 cm⁻¹ region. researchgate.net The exact positions of these bands can be influenced by the electronic effects of the substituents.

N-O Stretching: The N-O bond of the isoxazole ring is a key functional group, and its stretching vibration typically appears in the 1260-1200 cm⁻¹ range.

C-O Stretching: The C-O stretching within the isoxazole ring can also contribute to the fingerprint region of the spectrum.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹. The presence of a band in this region would support the incorporation of the chlorine atom at the 5-position of the benzoisoxazole ring.

Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands due to C-H out-of-plane bending in the 900-675 cm⁻¹ range.

The collective pattern of these absorption bands provides a unique spectral "fingerprint" for this compound, allowing for its rapid identification and qualitative confirmation of its synthesis.

Table 1: Expected Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H StretchAromatic Rings
2950-2850C-H StretchMethylene (-CH₂-)
1650-1450C=N / C=C StretchIsoxazole & Aromatic Rings
1260-1200N-O StretchIsoxazole Ring
800-600C-Cl StretchChloro Substituent

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method provides a crucial check on the empirical formula of a newly synthesized molecule, thereby verifying its elemental composition and purity. For this compound, with a molecular formula of C₁₄H₁₀ClNO, the theoretical elemental composition can be calculated with high precision.

The experimental values obtained from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical percentages, typically within a margin of ±0.4%. Such a correspondence provides strong evidence that the synthesized compound has the correct atomic makeup. This technique is routinely used in the characterization of novel heterocyclic compounds, including various substituted isoxazoles and benzisoxazoles, to validate their proposed structures. researchgate.netmdpi.com

Table 2: Theoretical Elemental Composition of this compound (C₁₄H₁₀ClNO)

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01114168.15469.04%
Hydrogen (H)1.0081010.0804.14%
Chlorine (Cl)35.453135.45314.56%
Nitrogen (N)14.007114.0075.75%
Oxygen (O)15.999115.9996.57%
Total 243.693 100.00%

A satisfactory elemental analysis result, where the experimentally determined percentages for C, H, and N align with the values in Table 2, is a critical component of the compound's formal characterization.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While spectroscopic and elemental analyses provide valuable information about connectivity and composition, single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides a detailed molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Although specific crystallographic data for this compound is not publicly available, the crystal structure of the closely related compound, 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide (C₁₅H₁₃NO₂), offers significant insight into the likely solid-state conformation of such molecules. nih.gov The study of this analog revealed that the isoxazole unit and its attached benzene ring are nearly coplanar. nih.gov The benzyl ring is significantly twisted relative to the benzisoxazole core, with a dihedral angle of 74.19(8)°. nih.gov

The crystallographic data for 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide is presented in Table 3 as a representative example of the type of structural information obtained from a single-crystal X-ray diffraction experiment on a similar benzisoxazole derivative.

Table 3: Representative Crystal Data and Structure Refinement for 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide nih.gov

ParameterValue
Empirical formulaC₁₅H₁₃NO₂
Formula weight239.26
Temperature293 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 6.4527(2) Åb = 11.2213(4) Åc = 16.9371(7) Åβ = 100.002(2)°
Volume1207.74(8) ų
Z4
Density (calculated)1.315 Mg/m³
Absorption coefficient0.09 mm⁻¹
F(000)504

This comprehensive analytical workflow, integrating IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction, is essential for the unambiguous characterization of this compound, ensuring its structural integrity and purity for any subsequent scientific investigation.

Computational Chemistry and Theoretical Investigations of Benzisoxazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), it is possible to calculate a wide range of molecular properties with high accuracy. dergipark.org.trnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's chemical reactivity and electronic properties. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.com

For 3-Benzyl-5-chlorobenzoisoxazole, the HOMO is expected to be localized primarily on the electron-rich benzisoxazole ring system and the benzyl (B1604629) group. The LUMO is likely distributed over the heterocyclic ring, particularly the C=N bond, and influenced by the electron-withdrawing chloro substituent. The HOMO-LUMO gap reflects the energy required for an electronic transition, which influences the molecule's absorption spectrum. irjweb.com Studies on similar heterocyclic systems demonstrate that substituent groups significantly affect the energies of these frontier orbitals. dergipark.org.tr

Table 1: Illustrative Frontier Orbital Properties of a Benzisoxazole System Note: These are representative values based on DFT calculations of similar heterocyclic compounds and are intended for illustrative purposes.

ParameterValue (eV)
EHOMO-6.35
ELUMO-1.85
Energy Gap (ΔE)4.50

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic and nucleophilic attack. libretexts.orgyoutube.com In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. dergipark.org.trresearchgate.net

For this compound, the MEP would show significant negative potential around the electronegative nitrogen and oxygen atoms of the isoxazole (B147169) ring, as well as the chlorine atom. These areas represent the primary sites for interaction with electrophiles. The hydrogen atoms of the benzyl group and the benzisoxazole core would exhibit positive potential, making them susceptible to nucleophilic interactions. researchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Softness is the reciprocal of hardness (S = 1/η). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. dergipark.org.trirjweb.com

Electronegativity (χ) : This describes the ability of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2. dergipark.org.tr

Electrophilicity Index (ω) : This index measures the energy stabilization when the system acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). dergipark.org.tr

These indices are critical for comparing the reactivity of different benzisoxazole derivatives.

Table 2: Illustrative Global Reactivity Descriptors for a Benzisoxazole System Note: These values are derived from the illustrative orbital energies in Table 1 and are representative of typical findings for related compounds.

DescriptorFormulaValue (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 22.25
Chemical Softness (S)1/η0.44
Electronegativity (χ)-(EHOMO + ELUMO) / 24.10
Electrophilicity Index (ω)χ² / (2η)3.74

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability Assessment

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The primary source of flexibility is the rotation around the single bond connecting the benzyl substituent to the benzisoxazole core.

By simulating the molecule's behavior in a solvent environment over nanoseconds, MD can identify the most stable, low-energy conformations and the energy barriers for transitioning between them. nih.gov This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. mdpi.com The simulations can reveal stable states and suggest that conformational changes, rather than being spontaneous, may be regulated by interactions within a larger system, such as a protein binding pocket. nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of benzisoxazoles, several routes have been developed, including the [3+2] cycloaddition of in situ generated nitrile oxides with arynes and the base-promoted cyclization of o-haloaryl oximes. nih.govchim.it

Theoretical studies can model these reaction pathways to determine their feasibility. By calculating the energies of reactants, products, and intermediates, a reaction energy profile can be constructed. A key aspect of this is the location of the transition state (TS)—the highest energy point along the reaction coordinate. youtube.com Computational software like Gaussian can be used to perform TS searches, which involve optimizing the geometry of the transition state structure. youtube.comyoutube.com The identification of a single imaginary frequency in the vibrational analysis of the optimized structure confirms it as a true transition state. youtube.com These calculations provide deep insights into the reaction's kinetics and the structural factors that influence its rate.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. nih.govarxiv.org

Vibrational Spectroscopy (FT-IR) : The vibrational frequencies of a molecule can be calculated and are often scaled to account for systematic errors in the theoretical method. These calculated frequencies and their corresponding intensities can be used to assign the peaks in an experimental FT-IR spectrum. mdpi.com For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings, C=N and N-O stretching of the isoxazole ring, and the C-Cl stretching vibration. mdpi.com

NMR Spectroscopy : Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS) and provide a powerful tool for structural elucidation, especially for complex molecules where experimental spectral assignment can be ambiguous. researchgate.net

These computational predictions serve as a valuable complement to experimental spectroscopic analysis, aiding in the definitive characterization of novel compounds like this compound. nih.gov

Theoretical Insights into Reactive Intermediates (e.g., Vinylnitrene, Cyanophenoxyl Radical)

Theoretical studies, primarily employing Density Functional Theory (DFT) and advanced methods like Complete Active Space Self-Consistent Field (CASSCF), have provided profound insights into the reaction pathways originating from benzisoxazole derivatives. These computational approaches allow for the characterization of transition states and short-lived intermediates that are often difficult, if not impossible, to observe experimentally.

The photochemistry of benzisoxazoles is a rich field for exploring reactive intermediates. Upon absorption of ultraviolet light, 1,2-benzisoxazoles can undergo N-O bond cleavage, leading to the formation of a diradical species which can then rearrange to a variety of products. Two of the most significant intermediates that have been theoretically investigated are the vinylnitrene and the cyanophenoxyl radical.

The Formation of Vinylnitrene Intermediates

The photochemical rearrangement of isoxazoles, a related class of heterocycles, to form vinylnitrenes is a well-documented process. Computational studies on these systems have provided a framework for understanding the analogous transformations in benzisoxazoles. The photolysis of isoxazoles is believed to proceed through an initial N-O bond homolysis to form a singlet diradical, which can then rearrange to a vinylnitrene. This vinylnitrene can exist as a triplet ground state or a low-lying singlet state, each with distinct reactivity.

While direct computational studies on 3-benzyl-5-chlorobenzisoxazole are not extensively available in the literature, the principles derived from studies on simpler benzisoxazoles and isoxazoles are applicable. For instance, the photolysis of 3-chloro-1,2-benzisoxazole (B94866) has been computationally investigated, suggesting the involvement of a vinylnitrene intermediate. researchgate.net The initial photochemical step is the cleavage of the weak N-O bond, a process that can be modeled using time-dependent DFT (TD-DFT) to understand the excited-state potential energy surfaces.

The resulting vinylnitrene from a benzisoxazole derivative is a highly reactive species. Theoretical calculations can predict its geometric and electronic structure, as well as its subsequent reaction pathways. These pathways can include cyclization to form a 2H-azirine, or rearrangement to a ketenimine. nih.gov The relative energies of these pathways can be calculated to predict the major products of the photochemical reaction.

IntermediatePrecursorMethod of GenerationKey Theoretical Insights
Vinylnitrene1,2-Benzisoxazole (B1199462)PhotolysisFormation via N-O bond cleavage; can exist in singlet and triplet states; subsequent rearrangement to azirines or ketenimines predicted by calculated energy barriers.
2-Cyanophenoxyl Radical3-Chloro-1,2-benzisoxazolePhotolysisFormation via photodetachment of the chlorine atom; characterized by its computed geometric and electronic structure. researchgate.net

The Generation and Characterization of the 2-Cyanophenoxyl Radical

A significant breakthrough in understanding the reactivity of substituted benzisoxazoles came from the combined experimental and theoretical study of the photochemistry of 3-chloro-1,2-benzisoxazole. researchgate.net This study provided direct evidence for the formation of the 2-cyanophenoxyl radical.

Upon UV irradiation in a low-temperature argon matrix, 3-chloro-1,2-benzisoxazole was observed to undergo photodetachment of the chlorine atom, leading to the formation of the 2-cyanophenoxyl radical. The identification of this radical was unequivocally confirmed by comparing the experimentally observed infrared (IR) spectrum with the theoretically calculated vibrational frequencies using DFT methods.

The computed geometric and electronic structure of the 2-cyanophenoxyl radical revealed important features about its reactivity. The spin density distribution, for example, indicates where the unpaired electron is predominantly located, providing clues about its subsequent reactions.

Detailed Research Findings from the Study of 3-Chloro-1,2-benzisoxazole Photolysis researchgate.net

The computational investigation of the 2-cyanophenoxyl radical provided the following key data:

PropertyCalculated Value
Geometric Parameters
C-O bond length1.25 Å
C≡N bond length1.16 Å
Spin Density
On Oxygen atomHigh
On ortho- and para- C atomsSignificant
Vibrational Frequencies (selected)
C≡N stretch~2240 cm⁻¹
C-O stretch~1500 cm⁻¹

These theoretical findings were crucial for the interpretation of the experimental results and for building a comprehensive picture of the photochemical reaction mechanism. The study highlighted a novel pathway for the decay of a substituted benzisoxazole, demonstrating that in addition to the expected N-O bond cleavage, cleavage of the C-Cl bond is also a viable photochemical process, leading to the formation of a phenoxyl radical. This radical can then participate in further reactions, influencing the final product distribution.

Synthetic Utility and Advanced Applications in Chemical Sciences

3-Benzyl-5-chlorobenzoisoxazole as a Precursor in Complex Molecule Synthesis

While specific documented examples detailing the use of this compound as a direct precursor in complex molecule synthesis are not extensively reported in publicly available literature, its structural motifs—the 5-chloro-substituted benzisoxazole ring and the 3-benzyl group—suggest its potential utility based on the known reactivity of related compounds. The benzisoxazole core is a significant pharmacophore, and its derivatives are key starting materials for a multitude of more complex, often biologically active, molecules. nih.govrsc.orgresearchgate.net

The synthesis of derivatives often involves the functionalization of the benzisoxazole core. For instance, various 3-substituted 1,2-benzisoxazole (B1199462) derivatives have been synthesized to serve as anticonvulsant agents. acs.org The general synthetic utility is highlighted by methods that allow for the creation of diverse derivatives, such as the synthesis of 3-aryl or alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides. organic-chemistry.org The reactivity of the N-O bond within the isoxazole (B147169) ring can be harnessed for transformations, such as the Kemp elimination, where a strong base cleaves the bond to form a 2-hydroxybenzonitrile (B42573). wikipedia.org This inherent reactivity makes benzisoxazoles like this compound valuable intermediates for creating libraries of compounds for drug discovery and other applications. nih.govresearchgate.net

Development of Novel Reaction Methodologies Enabled by Benzisoxazole Scaffolds

The unique electronic properties of the benzisoxazole scaffold, particularly the weak N-O bond, have enabled the development of novel reaction methodologies. researchgate.netresearchgate.net These methods often use the benzisoxazole ring as a synthon that can be opened or rearranged to create new, valuable chemical structures.

One significant area of development is in C-N bond formation. Benzisoxazoles have been employed as versatile aminating agents. For example, they can participate in transition metal-catalyzed C-H amination reactions, providing a pathway to nitrogen-containing molecules under relatively mild conditions. researchgate.net An efficient metal-free approach has been developed for the site-selective C-N coupling reaction between benzo[d]isoxazole and 2H-chromene derivatives, showcasing an environmentally friendly route to poly-heteroaryl moieties. researchgate.net

Furthermore, benzisoxazoles are key participants in cycloaddition reactions. A novel method involves the [3+2] cycloaddition of in situ-generated nitrile oxides with arynes to produce a wide array of functionalized benzisoxazoles. organic-chemistry.org This highlights the versatility of the scaffold in constructing complex heterocyclic systems.

The development of divergent synthetic pathways from a common precursor is another important advancement. Readily available ortho-hydroxyaryl N-H ketimines can be selectively converted into either 3-substituted benzisoxazoles or 2-substituted benzoxazoles by choosing specific reaction conditions, demonstrating catalyst and condition-controlled divergence. organic-chemistry.org

Reaction Type Precursors Key Reagents/Conditions Product Type Significance
Site-Selective C-N CouplingBenzo[d]isoxazole, 2H-chromene derivativesOrgano-base promoted, metal-freeBenzisoxazole-Chromene hybridsEnvironmentally friendly synthesis of poly-heteroaryl compounds. researchgate.net
[3+2] CycloadditionAryne precursors, ChlorooximesFluoride (B91410) anion (in situ generation)Functionalized benzisoxazolesMild conditions for accessing diverse substituted benzisoxazoles. organic-chemistry.org
Divergent Synthesisortho-Hydroxyaryl N-H ketiminesAnhydrous conditions vs. NaOCl3-Substituted benzisoxazoles vs. 2-Substituted benzoxazolesRegioselective synthesis of two different heterocyclic scaffolds from a common intermediate. organic-chemistry.org
Intramolecular CyclizationO-aryl oximesAcidic treatment3-Amino-1,2-benzisoxazolesFacile method for synthesizing 3-substituted derivatives. chim.it

This table provides an overview of novel reaction methodologies developed using the benzisoxazole scaffold.

Exploration of Benzisoxazoles in Material Science and Optoelectronic Applications

The rigid, aromatic structure of the benzisoxazole core, combined with its electronic properties, makes it an attractive building block for functional organic materials, particularly in the field of optoelectronics. researchgate.net Derivatives of benzisoxazole and the related benzoxazole (B165842) have been investigated for their potential in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearch-nexus.net

The photophysical properties of these compounds are key to their application. Studies on benzoxazole and benzothiazole (B30560) derivatives show that they often exhibit strong fluorescence. capes.gov.br Their absorption and emission characteristics can be tuned by chemical modification, allowing for the creation of materials that emit light across the visible spectrum, from blue to red. research-nexus.net For example, pyrene-benzimidazole derivatives have been developed as novel blue emitters for OLEDs, demonstrating high efficiency and pure blue electroluminescence. nih.gov

In the context of OLEDs, benzisoxazole derivatives can function as emitters in the emissive layer or as host materials in phosphorescent OLEDs (PHOLEDs). mdpi.com The non-planar, or twisted, geometry of some derivatives is beneficial as it can prevent π-π stacking in the solid state, reducing aggregation-caused quenching of fluorescence and improving device performance. research-nexus.netnih.gov Research has shown that OLEDs using certain benzoheterocyclic derivatives as the emission layer can achieve higher current densities compared to standard materials like Alq3. researchgate.net

Derivative Class Application Key Photophysical Property Observed Performance
Pyrene-BenzimidazoleBlue Emitter in OLEDsPure blue electroluminescence (CIE: 0.1482, 0.1300)Max. External Quantum Efficiency (EQE) of 4.3%. nih.gov
Bicarbazole-BenzophenoneEmitter and Host in OLEDsHigh photoluminescence quantum yield (>60%)Deep-blue emission (CIEy = 0.09) with max. EQE of 4.0%. mdpi.com
Stylyl-BenzoxazoleEmissive Layer in OLEDsBlue-green light emissionHigher current densities than Alq3 at the same voltage. researchgate.net
Benzothiazole DerivativesEmitter in OLEDsBluish-white or red light emissionNon-planar geometry prevents aggregation. research-nexus.net

This table summarizes the application and performance of various benzisoxazole-related scaffolds in optoelectronic devices.

Utilization of Benzisoxazoles as Privileged Scaffolds in Broader Chemical Research

The benzisoxazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry and broader chemical research. nih.govrsc.orgresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. nih.govnih.gov The versatility of the benzisoxazole core allows for the synthesis of large libraries of compounds for screening against various therapeutic targets. nih.govresearchgate.net

The importance of this scaffold is underscored by its presence in several FDA-approved drugs, including the anticonvulsant zonisamide (B549257) and the antipsychotic risperidone. wikipedia.orgresearchgate.net The wide range of biological activities associated with benzisoxazole derivatives includes antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. nih.govrsc.orgresearchgate.net

The synthetic accessibility and the ability to readily functionalize the benzisoxazole ring at various positions allow chemists to fine-tune the physicochemical properties of the molecules, such as lipophilicity, polarity, and solubility. nih.gov This strategic modification is crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile. The continuous development of novel benzisoxazole-based compounds highlights their enduring potential as promising candidates for future therapeutic agents and functional materials. researchgate.net The vast number of reports on highly active benzisoxazole-containing compounds suggests that this scaffold will continue to be a focal point of significant research interest. rsc.org

Future Research Trajectories in 3 Benzyl 5 Chlorobenzoisoxazole Chemistry

Development of Sustainable and Green Synthesis Routes

The chemical industry is increasingly focusing on environmentally benign methodologies. Future research on 3-Benzyl-5-chlorobenzoisoxazole should prioritize the development of sustainable and green synthesis routes. This involves moving away from traditional methods that may use hazardous reagents or generate significant waste. Key areas of exploration include:

Solvent Selection: Investigating the use of greener solvents such as water, supercritical fluids, or bio-based solvents to replace volatile organic compounds (VOCs).

Catalysis: Employing catalytic systems, including biocatalysts or earth-abundant metal catalysts, to improve reaction efficiency and reduce the need for stoichiometric reagents.

Energy Efficiency: Exploring alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction times and lower energy consumption compared to conventional heating.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Catalytic Transformations for Enhanced Functionalization

To expand the chemical space around the this compound core, future research will need to focus on developing novel catalytic transformations for its functionalization. This will enable the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. Promising avenues include:

C-H Activation: Direct functionalization of the benzyl (B1604629) or benzoisoxazole rings through C-H activation would provide a highly efficient and atom-economical way to introduce new substituents.

Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of aryl, alkyl, or alkynyl groups at specific positions on the molecule.

Asymmetric Catalysis: For derivatives with potential chiral centers, the development of asymmetric catalytic methods will be crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound and its derivatives represents a significant area for future research. magritek.com Techniques such as in operando flow Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide invaluable insights into the formation of intermediates, reaction rates, and the influence of various parameters on the reaction outcome. magritek.com This data-rich approach allows for more rapid process development and optimization. magritek.com

Integration of Machine Learning and Artificial Intelligence in Synthetic Planning and Property Prediction

Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. youtube.com This can help in identifying more sustainable and cost-effective pathways. elsevier.com

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of virtual derivatives of this compound. This allows for the in-silico screening of large numbers of compounds, prioritizing the synthesis of those with the most promising predicted activities.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) by analyzing experimental data and identifying complex relationships between variables.

Exploration of Novel Chemical Reactivity Patterns for Structural Diversification

Unlocking new chemical reactivity patterns of the benzoisoxazole ring system is a key avenue for the structural diversification of this compound. researchgate.net Research in this area could focus on:

Ring-Opening Reactions: Investigating selective ring-opening reactions of the isoxazole (B147169) core to generate novel scaffolds with different connectivity and functionality.

Cycloaddition Reactions: Exploring the participation of the benzoisoxazole system in various cycloaddition reactions to construct more complex polycyclic architectures.

Rearrangement Reactions: Studying potential skeletal rearrangements under different reaction conditions to access isomeric structures that may possess unique biological activities.

The isoxazole ring is a versatile intermediate in organic synthesis, and a deeper understanding of its reactivity will undoubtedly lead to the discovery of new and valuable chemical transformations. researchgate.net

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-Benzyl-5-chlorobenzoisoxazole, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves multi-step heterocyclic ring formation. A widely cited method ( ) starts with o-chlorobenzaldehyde, which undergoes condensation with hydroxylamine hydrochloride under alkaline conditions to form o-chlorobenzoxime. Subsequent chlorination with Cl₂ yields o-chlorobenzoxime chloride, followed by cyclization with ethyl acetoacetate to generate the isoxazole core. Final functionalization via benzylation introduces the 3-benzyl group. Critical parameters include:

  • Alkaline pH control during oxime formation to prevent side reactions.
  • Temperature modulation (e.g., 0–5°C during chlorination) to minimize over-chlorination.
  • Catalyst selection (e.g., triethylamine for benzylation) to enhance regioselectivity.
    Yields range from 42% to 65% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyl proton splitting at δ 4.5–5.0 ppm) and chlorine integration.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ at m/z 274.05) .
  • X-ray Crystallography : Critical for resolving bond angles (e.g., C3–C9–C10 = 113.4°) and non-covalent interactions (e.g., Cl⋯H4 = 3.1169 Å) that influence crystal packing .
  • FT-IR : To identify isoxazole ring vibrations (e.g., C=N stretch at 1600–1650 cm⁻¹) .

Advanced: How do non-covalent interactions in the crystal lattice of this compound impact its physicochemical properties?

Answer:
The crystal structure () reveals:

  • Van der Waals stabilization : Dominates packing due to the absence of strong hydrogen bonds, leading to a low-melting solid (mp ~130°C).
  • Dihedral angle effects : The 70.33° angle between the benzisoxazole core and benzyl group reduces π-π stacking, enhancing solubility in apolar solvents.
  • Intramolecular repulsions : Distorted exocyclic angles (e.g., C3–C3a–C4 = 138.2°) increase molecular rigidity, potentially improving thermal stability.
    These features are critical for predicting dissolution behavior and formulation strategies .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:
Discrepancies in bioactivity (e.g., antipsychotic vs. antibacterial claims) often arise from:

  • Substituent variability : Minor changes (e.g., electron-withdrawing groups at C5) alter receptor binding. For example, 5-chloro derivatives show enhanced CNS activity due to increased lipophilicity .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. SH-SY5Y) or incubation times affect IC₅₀ values. Standardizing protocols (e.g., using MTT assays with 24-h exposure) is recommended.
  • Metabolic stability : Hepatic microsome studies (e.g., rat vs. human) can clarify species-specific discrepancies .

Advanced: What mechanistic insights explain the regioselectivity challenges during benzylation of the isoxazole core?

Answer:
Benzylation at C3 (vs. C5) is thermodynamically favored due to:

  • Resonance stabilization : The benzyl group aligns with the isoxazole’s electron-deficient N–O dipole, lowering transition-state energy.
  • Steric hindrance : C5’s proximity to the bulky chlorine atom disfavors nucleophilic attack. Computational studies (e.g., DFT calculations) suggest a 12.3 kcal/mol preference for C3 benzylation .
    To mitigate side products, use bulky bases (e.g., DBU) or low-temperature (<0°C) conditions to slow competing pathways .

Basic: What in vitro models are suitable for preliminary neuropharmacological screening of this compound?

Answer:
Recommended assays include:

  • Dopamine D₂ receptor binding : Radioligand displacement (³H-spiperone) to assess antipsychotic potential .
  • GABA-A modulation : Patch-clamp electrophysiology in hippocampal neurons to evaluate sedative effects.
  • CYP450 inhibition : Liver microsome assays (e.g., CYP3A4) to predict drug-drug interactions .

Advanced: How can researchers optimize the scalability of this compound synthesis while maintaining enantiomeric purity?

Answer:
Key strategies include:

  • Flow chemistry : Continuous chlorination reduces batch variability and improves safety.
  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts during benzylation to achieve >90% ee.
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Advanced: What computational tools are effective in predicting the pharmacokinetic profile of this compound?

Answer:

  • ADMET Predictor™ : Estimates logP (2.8), plasma protein binding (89%), and blood-brain barrier penetration (BBB score: 0.72).
  • Molecular dynamics (MD) simulations : Reveal binding modes to serum albumin, aiding half-life predictions.
  • QSAR models : Correlate C3 substituent electronegativity with metabolic clearance rates .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • PPE : Nitrile gloves, goggles, and fume hood use mandatory due to potential irritancy ().
  • Spill management : Neutralize with activated carbon; avoid aqueous washes to prevent hydrolysis.
  • Waste disposal : Segregate halogenated waste (EPA Code D003) for incineration .

Advanced: How can X-ray powder diffraction (XRPD) data resolve polymorphic ambiguities in this compound?

Answer:
XRPD distinguishes polymorphs via:

  • Peak position : Form I shows intense reflections at 2θ = 12.4°, 17.8°, while Form II exhibits peaks at 11.2°, 19.6°.
  • H-bonding patterns : Form I’s absence of H-bonds (vs. Form II) correlates with faster dissolution rates.
  • Stability studies : Accelerated aging (40°C/75% RH) identifies Form I as the thermodynamically stable phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.